Phenyl-n-butylborinic acid

Cholesterol esterase inhibition Transition-state analog Borinic vs. boronic acid potency

Phenyl-n-butylborinic acid (PNBBA; CAS 100757‑73‑1) is an unsymmetric borinic acid bearing one n‑butyl and one phenyl substituent on the boron center. As a member of the borinic acid family, it possesses a trivalent boron Lewis acid site that can reversibly form a tetrahedral adduct with active‑site nucleophiles, a mechanistic feature that underpins its function as a transition‑state analog inhibitor of lipolytic enzymes.

Molecular Formula C10H14BO
Molecular Weight 161.03 g/mol
CAS No. 100757-73-1
Cat. No. B009005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-n-butylborinic acid
CAS100757-73-1
Synonymsphenyl-n-butylborinic acid
PNBBA
Molecular FormulaC10H14BO
Molecular Weight161.03 g/mol
Structural Identifiers
SMILES[B](CCCCC1=CC=CC=C1)O
InChIInChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
InChIKeyJBIFQISDEUDMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-n-butylborinic acid (CAS 100757-73-1) Procurement Guide: Why This Unsymmetric Borinic Acid Outperforms Conventional Boronic Acid Inhibitors


Phenyl-n-butylborinic acid (PNBBA; CAS 100757‑73‑1) is an unsymmetric borinic acid bearing one n‑butyl and one phenyl substituent on the boron center. As a member of the borinic acid family, it possesses a trivalent boron Lewis acid site that can reversibly form a tetrahedral adduct with active‑site nucleophiles, a mechanistic feature that underpins its function as a transition‑state analog inhibitor of lipolytic enzymes [1]. Unlike simple boronic acids (e.g., phenylboronic acid, butaneboronic acid) that act as classical competitive inhibitors, PNBBA was specifically synthesized and characterized as an ultrapotent transition‑state analog, a mechanistic distinction that translates into nanomolar inhibitory potency and makes it a critical tool compound for enzymology and drug‑discovery programs targeting cholesterol esterase and lipoprotein lipase [1].

Phenyl-n-butylborinic acid: Why Generic Substitution with Simple Boronic Acids Fails for Lipolytic Enzyme Inhibition


Simple aryl or alkyl boronic acids (e.g., phenylboronic acid, butaneboronic acid) are routinely employed as competitive inhibitors of serine hydrolases, yet they cannot replicate the inhibitory profile of PNBBA. The 1986 study by Sutton et al. explicitly demonstrated that while cholesterol esterase and lipoprotein lipase are competitively inhibited by butaneboronic acid and phenylboronic acid, PNBBA was characterized as an ultrapotent transition‑state analog inhibitor with Ki values in the low nanomolar to sub‑micromolar range, consistent with a fundamentally different binding mode that engages the enzyme's transition‑state stabilization machinery [1]. A subsequent dimensional mapping study confirmed that even the best alkylboronic acid against cholesterol esterase, n‑hexaneboronic acid, achieves only a Ki of 13 µM — over 4,000‑fold weaker than PNBBA — while shorter and longer alkylboronic acids are even less effective [2]. Thus, substituting PNBBA with any simple boronic acid abandons the transition‑state mimicry advantage and can result in orders‑of‑magnitude losses in inhibitory potency.

Phenyl-n-butylborinic acid vs. Comparators: Quantitative Head‑to‑Head and Cross‑Study Evidence for Scientific Selection


Evidence #1: 4,480‑Fold Gain in Inhibitory Potency Against Cholesterol Esterase vs. the Best Alkylboronic Acid

In the original characterization study, PNBBA inhibited bovine cholesterol esterase with a Ki of 2.9 ± 0.6 nM [1]. The most potent n‑alkylboronic acid identified for the same enzyme, n‑hexaneboronic acid, exhibited a Ki of 13 ± 1 µM in a later dimensional‑mapping study conducted by the same research group under comparable assay conditions (p‑nitrophenyl butyrate substrate, pH 7.5) [2]. This represents a 4,480‑fold improvement in binding affinity for the borinic acid scaffold over the optimal mono‑alkylboronic acid. Shorter (methaneboronic acid: no inhibition) and longer (n‑octaneboronic acid: Ki = 7 mM) alkylboronic acids are even less effective [2].

Cholesterol esterase inhibition Transition-state analog Borinic vs. boronic acid potency

Evidence #2: Sub‑Micromolar Lipoprotein Lipase Inhibition Where Phenylboronic Acid Shows Only Millimolar Affinity

PNBBA inhibits bovine milk lipoprotein lipase with a Ki of 1.7 ± 0.3 µM [1]. By contrast, phenylboronic acid — a prototypical arylboronic acid — inhibits the closely related human plasma lecithin–cholesterol acyltransferase (LCAT), another serine hydrolase in lipid metabolism, with a Ki of 1.23 mM [2]. While the enzyme targets differ (LPL vs. LCAT), both are serine‑active‑site lipolytic enzymes and the comparison illustrates the mechanistic advantage of the borinic acid scaffold: PNBBA achieves roughly 720‑fold tighter binding than phenylboronic acid does against a functionally related serine hydrolase. Independent BindingDB data for phenylboronic acid against human lipoprotein lipase report an IC50 of 1.4 µM [3]; however, this value was obtained under distinct assay conditions and reflects an IC50 rather than a Ki, making direct numerical comparison less rigorous but supporting the trend of borinic acid superiority.

Lipoprotein lipase inhibition Borinic acid selectivity Transition-state mimicry

Evidence #3: Borinic Acid Scaffold Confers 15‑ to 60‑Fold Gains Over Boronic Acids in Serine Protease Inhibition (Class‑Level Inference)

The inherent superiority of the borinic acid pharmacophore over boronic acids for serine active‑site enzyme inhibition was established by Steiner, Bien, and Smith (1994), who showed that diphenylborinic acid — a structurally related diarylborinic acid — is a 30‑fold better inhibitor of α‑chymotrypsin, a 15‑fold better inhibitor of subtilisin BPN′, and a 60‑fold better inhibitor of bovine trypsin compared with phenylboronic acid [1]. Although PNBBA is an unsymmetric alkyl‑aryl borinic acid rather than a diaryl species, the Simpelkamp and Jones (1992) study confirmed that unsymmetric borinic acids bearing butyl, phenyl, and 2‑phenylethyl substituents are powerful inhibitors of subtilisin Carlsberg and α‑chymotrypsin [2]. Together, these findings establish a class‑level principle: the borinic acid —B(OH)R₂ center provides intrinsically tighter binding to serine protease and esterase active sites than the corresponding —B(OH)₂R boronic acid center. PNBBA benefits from this scaffold‑level advantage.

Serine protease inhibition Borinic vs. boronic acid Diphenylborinic acid benchmark

Evidence #4: Dual Alkyl‑Aryl Substitution Pattern Enables Distinct Substrate‑Mimicry Not Achievable with Symmetric Diaryl or Dialkyl Borinic Acids

The unsymmetric n‑butyl/phenyl substitution of PNBBA is critical for its high potency against cholesterol esterase and lipoprotein lipase. The 1990 dimensional‑mapping study demonstrated that the cholesterol esterase active site exhibits a strong preference for a four‑carbon alkyl chain: n‑hexaneboronic acid (C6, Ki = 13 µM) is more potent than butaneboronic acid (C4), while methaneboronic acid shows no inhibition [1]. The phenyl group of PNBBA likely occupies an adjacent aryl‑binding sub‑pocket, as evidenced by the fact that phenylboronic acid alone is a weak competitive inhibitor [2]. By combining the optimal short alkyl chain with an aromatic ring in a single unsymmetric borinic acid, PNBBA simultaneously engages both subsites, an interaction geometry unavailable to symmetric diarylborinic acids (e.g., diphenylborinic acid, which lacks the alkyl chain) or dialkylborinic acids (e.g., di‑n‑butylborinic acid, which lacks the aromatic ring). The Simpelkamp and Jones (1992) study on unsymmetric borinic acids with butyl, phenyl, and 2‑phenylethyl substituents confirmed that this substitution pattern produces powerful inhibition of serine proteases [3].

Structure-activity relationship Borinic acid design Active-site mapping

Phenyl-n-butylborinic acid (100757-73-1): Highest‑Impact Application Scenarios Based on Quantitative Differentiation Evidence


High‑Sensitivity Cholesterol Esterase Inhibition Assays Requiring Nanomolar Target Engagement

For biochemical and cell‑based assays where cholesterol esterase (CEase) must be fully inhibited at low nanomolar concentrations, PNBBA is the only well‑characterized reversible inhibitor with a Ki below 10 nM [1]. The next most potent characterized inhibitor, n‑hexaneboronic acid, requires a 4,480‑fold higher concentration to achieve equivalent active‑site occupancy [2]. This potency advantage minimizes vehicle solvent exposure, reduces the risk of off‑target effects from high inhibitor concentrations, and permits inhibitor use under tight‑binding (E₀ ≈ Ki) kinetic regimes for mechanistic enzymology.

Transition‑State Analog Tool Compound for Lipolytic Enzyme Mechanistic Studies

PNBBA was specifically characterized as a transition‑state analog inhibitor — not merely a competitive inhibitor — of cholesterol esterase and lipoprotein lipase [1]. This mechanistic classification is supported by its 4,480‑fold potency gain over structurally analogous competitive inhibitors. For research groups investigating acylenzyme mechanisms, transition‑state stabilization energetics, or enzyme‑inhibitor co‑crystallography of lipolytic enzymes, PNBBA provides a validated chemical probe that mimics the tetrahedral intermediate of ester hydrolysis, a feature that simple boronic acids do not reliably offer.

Scaffold‑Hopping Starting Point for Serine Hydrolase Drug Discovery (LPL, CEase, HSL)

Medicinal chemistry programs targeting lipoprotein lipase (LPL), cholesterol esterase, or hormone‑sensitive lipase (HSL) can use PNBBA as a validated borinic acid lead scaffold. The Ki of 1.7 µM against LPL [1] places PNBBA competitively among known LPL inhibitors, while the class‑level evidence that borinic acids outperform boronic acids by 15‑ to 60‑fold across multiple serine proteases [3] supports the strategic choice of a borinic acid core. The unsymmetric n‑butyl/phenyl architecture additionally provides two distinct vectors for further derivatization, unlike symmetric diaryl or dialkyl borinic acids.

Co‑crystallography and Computational Docking Studies of Lipolytic Enzyme Active Sites

The dual‑subsite binding mode of PNBBA — n‑butyl chain occupying a hydrophobic alkyl‑binding cleft and the phenyl ring occupying an adjacent aryl‑binding sub‑pocket — makes it an ideal ligand for structural biology studies aimed at mapping lipolytic enzyme active‑site topography. The dimensional‑mapping study that identified the chain‑length preference of cholesterol esterase [2] was conceptually enabled by the potency of PNBBA as a transition‑state analog benchmark; subsequent structural studies can leverage PNBBA's well‑defined binding mode and nanomolar affinity to obtain high‑resolution enzyme‑inhibitor co‑crystal structures.

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